Apalutamide (CAS: 956104-40-8) is a selective, non-steroidal androgen receptor (AR) inhibitor. As a second-generation antiandrogen, it binds directly to the ligand-binding domain of the AR, preventing AR nuclear translocation and subsequent DNA binding, which impedes AR-mediated gene transcription. Unlike first-generation compounds, it lacks significant agonist activity, making it a precise tool for investigating AR signaling pathways in prostate cancer and other androgen-dependent disease models. Its primary value in a procurement context stems from its high affinity and distinct preclinical pharmacokinetic profile compared to other AR inhibitors.
Selecting an androgen receptor (AR) inhibitor based on class alone is unreliable for reproducible research. Apalutamide, enzalutamide, and darolutamide, while all second-generation AR inhibitors, are structurally distinct and exhibit critical differences in their preclinical profiles that directly impact experimental outcomes. Key differentiators include blood-brain barrier (BBB) penetration, metabolic stability, and receptor binding affinity. For instance, the significantly different brain-to-plasma concentration ratios between these compounds mean that substituting one for another can introduce unintended central nervous system (CNS) effects, confounding results in preclinical models. Therefore, the specific choice of inhibitor is a critical experimental variable that dictates the interpretation and validity of research findings.
Apalutamide demonstrates a significantly higher binding affinity for the androgen receptor (AR) compared to the first-generation antiandrogen, bicalutamide. In competitive binding assays, apalutamide showed a 7- to 10-fold greater affinity for the AR than bicalutamide, indicating a more potent direct interaction with the target. This enhanced affinity allows for achieving maximal receptor inhibition at lower concentrations in vitro, reducing the potential for off-target effects.
| Evidence Dimension | Androgen Receptor Binding Affinity |
| Target Compound Data | 7- to 10-fold higher than Bicalutamide |
| Comparator Or Baseline | Bicalutamide (1x) |
| Quantified Difference | 7-10x increase in affinity |
| Conditions | In vitro competitive binding assays. |
This ensures that observed biological effects in experimental models are more reliably attributed to potent and specific AR antagonism, a critical factor for data integrity.
In preclinical rat models, apalutamide demonstrates markedly different central nervous system (CNS) exposure compared to its close structural analog, enzalutamide. Whole-body autoradiography studies showed that brain concentrations of [14C]apalutamide were approximately 2-fold lower than those reported for [14C]enzalutamide. This distinction is critical for in vivo studies where isolating peripheral AR antagonism from potential CNS-related confounding effects, such as seizures or behavioral changes observed with other agents, is necessary for clear interpretation of results.
| Evidence Dimension | Brain Concentration (Preclinical) |
| Target Compound Data | ~2-fold lower than Enzalutamide |
| Comparator Or Baseline | Enzalutamide |
| Quantified Difference | Approx. 50% reduction in brain concentration |
| Conditions | Whole-body autoradiography in rats following administration of 14C-labeled compounds. |
Selecting apalutamide allows researchers to minimize CNS-related variables in animal models, leading to more specific conclusions about the peripheral effects of androgen receptor inhibition.
Apalutamide exhibits moderate metabolic stability in human liver microsomes (HLMs), a key parameter for planning in vitro and in vivo experiments. Its metabolism is primarily mediated by CYP2C8 and CYP3A4 enzymes. In an HLM assay, the in vitro half-life (t1/2) of apalutamide was determined to be 25.57 minutes, with an intrinsic clearance (Clint) of 31.7 mL/min/kg. This defined metabolic rate provides a predictable clearance profile, which is essential for establishing consistent and reproducible exposure levels in long-term cell culture or animal studies.
| Evidence Dimension | In Vitro Metabolic Stability |
| Target Compound Data | t1/2 = 25.57 min; Clint = 31.7 mL/min/kg |
| Comparator Or Baseline | N/A (Compound-specific characterization) |
| Quantified Difference | N/A |
| Conditions | Human Liver Microsome (HLM) incubation assay. |
A well-characterized metabolic profile aids in experimental design, enabling researchers to maintain effective compound concentrations and improve the reproducibility of their results.
Apalutamide is characterized as a low-solubility, high-permeability compound (BCS Class II). It is practically insoluble in aqueous media across a physiological pH range. This property necessitates the use of specific formulation techniques, such as amorphous solid dispersions or nanoformulations, to achieve adequate dissolution and bioavailability for in vitro and in vivo studies. Procurement of the crystalline form requires researchers to account for these formulation steps, whereas commercially available formulated products utilize advanced methods to overcome this challenge.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | Practically insoluble |
| Comparator Or Baseline | Aqueous media (pH 1-11) |
| Quantified Difference | Not applicable |
| Conditions | Aqueous media at physiological pH range. |
Understanding this intrinsic property is critical for procurement and experimental planning, as it directly impacts stock solution preparation, handling, and the choice of vehicle for reliable delivery in research models.
For preclinical animal studies investigating the peripheral or systemic effects of AR blockade, apalutamide is a preferred tool compound. Its lower penetration of the blood-brain barrier compared to enzalutamide minimizes the risk of CNS-related side effects that could confound the study's primary endpoints, ensuring observations are more directly linked to peripheral AR inhibition.
When the research goal is to demonstrate a significant leap in potency over older standards, apalutamide serves as an excellent benchmark. Its 7- to 10-fold higher binding affinity for the androgen receptor compared to bicalutamide provides a clear, quantitative basis for evaluating the efficacy of novel compounds or pathways in AR-dependent models.
Apalutamide serves as a well-characterized substrate for studying the activity of CYP2C8 and CYP3A4 enzymes. Its defined metabolic pathway and moderate clearance rate make it a suitable candidate for in vitro studies on drug-drug interactions or for validating new metabolic stability assay platforms.
As a well-documented BCS Class II compound, apalutamide is an ideal model substance for developing and testing novel formulation technologies. Researchers in pharmaceutics and drug delivery can use it to evaluate the effectiveness of techniques like solid dispersions, nanocrystal suspensions, or lipid-based systems designed to enhance the solubility and bioavailability of challenging molecules.
Irritant;Health Hazard;Environmental Hazard